molecular formula C20H27N5O3S2 B13357523 6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357523
M. Wt: 449.6 g/mol
InChI Key: FPFZUUZHRDKGGV-UHFFFAOYSA-N
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Description

6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in drug design and development. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps:

    Cyclization Reaction: The synthesis begins with the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions.

    Substitution Reaction: The next step involves the substitution of the piperidinyl and tert-butylphenoxy groups onto the triazolothiadiazine core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the piperidinyl and methylsulfonyl groups enhances its potential as an enzyme inhibitor and broadens its range of biological activities.

Properties

Molecular Formula

C20H27N5O3S2

Molecular Weight

449.6 g/mol

IUPAC Name

6-[(4-tert-butylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H27N5O3S2/c1-20(2,3)15-5-7-16(8-6-15)28-13-17-23-25-18(21-22-19(25)29-17)14-9-11-24(12-10-14)30(4,26)27/h5-8,14H,9-13H2,1-4H3

InChI Key

FPFZUUZHRDKGGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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